molecular formula C21H24O8 B13148682 Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)

Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)

Cat. No.: B13148682
M. Wt: 404.4 g/mol
InChI Key: FORYWZPUVBNMMZ-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is an organic compound with the molecular formula C19H20O6 It is characterized by the presence of two methoxybenzoate groups connected via a propane-1,3-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is unique due to its specific combination of methoxybenzoate groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 3-methoxy-4-[3-(2-methoxy-4-methoxycarbonylphenoxy)propoxy]benzoate

InChI

InChI=1S/C21H24O8/c1-24-18-12-14(20(22)26-3)6-8-16(18)28-10-5-11-29-17-9-7-15(21(23)27-4)13-19(17)25-2/h6-9,12-13H,5,10-11H2,1-4H3

InChI Key

FORYWZPUVBNMMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCOC2=C(C=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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